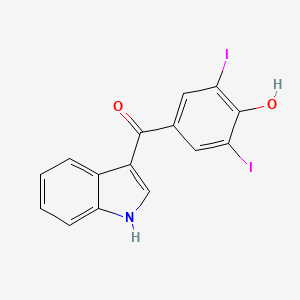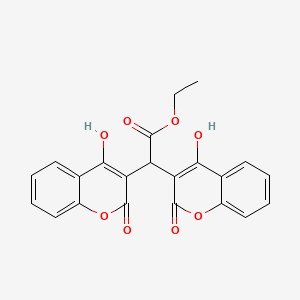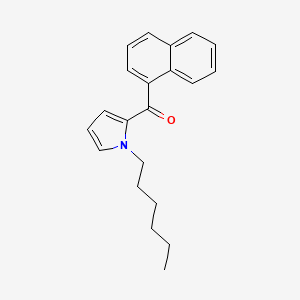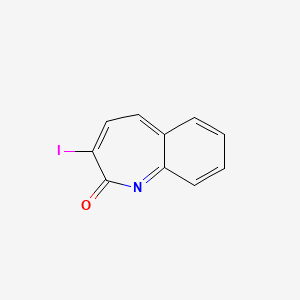
rac Tolterodine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Tolterodine-d6 Hydrochloride is a deuterated form of Tolterodine Hydrochloride, where some of the hydrogen atoms are replaced by deuterium. It is a muscarinic receptor antagonist, primarily used in scientific research. The compound is known for its application in studying the pharmacokinetics and pharmacodynamics of Tolterodine, a drug used to treat overactive bladder .
Vorbereitungsmethoden
The preparation of rac Tolterodine-d6 Hydrochloride involves the chemical synthesis of Tolterodine Hydrochloride followed by the introduction of deuterium atoms. This can be achieved by reacting Tolterodine Hydrochloride with a reagent containing deuterium. The process typically involves multiple steps, including the protection and deprotection of functional groups, and the use of deuterated reagents under controlled conditions .
Analyse Chemischer Reaktionen
rac Tolterodine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
rac Tolterodine-d6 Hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the reaction mechanisms and pathways of Tolterodine.
Biology: The compound helps in understanding the biological interactions and effects of Tolterodine.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Tolterodine in the body.
Industry: The compound is used in the development and testing of new drugs and formulations
Wirkmechanismus
rac Tolterodine-d6 Hydrochloride acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
rac Tolterodine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Tolterodine Hydrochloride: The non-deuterated form used clinically for overactive bladder.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist used to treat overactive bladder. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in pharmacokinetic studies
Eigenschaften
CAS-Nummer |
1330076-60-2 |
|---|---|
Molekularformel |
C22H32ClNO |
Molekulargewicht |
367.991 |
IUPAC-Name |
2-[3-[bis(1,1,1-trideuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,3D3; |
InChI-Schlüssel |
FSUOGWPKKKHHHM-WYTNBCSLSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Synonyme |
rac 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol-d6 Hydrochloride; R-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine-d6 Hydrochloride; PNU-20058E-d6; Detrol-d6; Detrusitol-d6; R-(+)-Toltaridine-d6 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)
![N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate](/img/structure/B590081.png)




![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)


